molecular formula C14H16N2O2 B7471802 5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide

5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide

Cat. No. B7471802
M. Wt: 244.29 g/mol
InChI Key: UHEPHAZEFJBNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have potential uses in the treatment of cancer and neurodegenerative diseases. It has also been shown to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide in lab experiments is its ability to modulate specific biological pathways, making it a useful tool for studying these pathways in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide. These include further studies of its mechanism of action, exploration of its potential uses in the treatment of cancer and neurological disorders, and investigation of its antiviral and antibacterial properties. Additionally, research could be conducted to optimize the synthesis method and to develop new derivatives of the compound with improved properties.

Synthesis Methods

The synthesis of 5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide involves the reaction of 2-phenylpropan-2-amine with 5-methyl-2-bromoacetyl-1,3-oxazole in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide has been studied for its potential use in scientific research due to its ability to modulate certain biological pathways. It has been shown to have anti-inflammatory and analgesic effects, as well as potential uses in the treatment of cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

5-methyl-2-phenyl-N-propan-2-yl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)15-13(17)12-10(3)18-14(16-12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEPHAZEFJBNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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